molecular formula C7H3BrFNO B13439947 5-Bromo-7-fluoro-1,3-benzoxazole

5-Bromo-7-fluoro-1,3-benzoxazole

Cat. No.: B13439947
M. Wt: 216.01 g/mol
InChI Key: PFTCVJHVBPINQM-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoro-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzene ring fused with an oxazole ring, with bromine and fluorine substituents at the 5th and 7th positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-fluoro-1,3-benzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate brominated and fluorinated reagents. One common method includes the reaction of 2-aminophenol with 2-bromo-3,3,3-trifluoropropene in the presence of a base like sodium bicarbonate and an additive such as bis(pinacolato)diboron .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often employ catalytic systems to enhance yield and efficiency. Metal catalysts, nanocatalysts, and ionic liquid catalysts are frequently used to facilitate the cyclization process under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluoro-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling: Palladium catalysts, boronic acids.

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-Bromo-7-fluoro-1,3-benzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound without bromine and fluorine substituents.

    5-Bromo-1,3-benzoxazole: Lacks the fluorine substituent.

    7-Fluoro-1,3-benzoxazole: Lacks the bromine substituent.

Uniqueness

5-Bromo-7-fluoro-1,3-benzoxazole is unique due to the presence of both bromine and fluorine substituents, which can significantly alter its chemical reactivity and biological activity compared to its analogs. These substituents can enhance its potency and selectivity in various applications .

Properties

Molecular Formula

C7H3BrFNO

Molecular Weight

216.01 g/mol

IUPAC Name

5-bromo-7-fluoro-1,3-benzoxazole

InChI

InChI=1S/C7H3BrFNO/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H

InChI Key

PFTCVJHVBPINQM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=CO2)F)Br

Origin of Product

United States

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